3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine
CAS No.:
Cat. No.: VC15839550
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3 |
| Standard InChI Key | HSCGJQVJBGGCLA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)C2=NOC(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine features a fused heterocyclic system:
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Isoxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
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Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.
The IUPAC name, 3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine, reflects this connectivity. Key spectral identifiers include:
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IR: Stretching vibrations at 3442 cm (N–H) and 1601 cm (C=N) .
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H NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm), pyrazole protons (δ 7.5–8.1 ppm), and isoxazole amine (δ 5.7 ppm).
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1710853-05-6 | |
| Molecular Formula | ||
| Molecular Weight | 178.19 g/mol | |
| SMILES | CCN1C(=CC=N1)C2=NOC(=C2)N | |
| InChI Key | HSCGJQVJBGGCLA-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous heterocycles suggest plausible routes:
Route 1: Cyclocondensation Strategy
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Isoxazole Formation: React hydroxylamine with a β-diketone precursor to generate the isoxazole core .
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Pyrazole Integration: Introduce the 1-ethylpyrazole moiety via Huisgen cycloaddition or palladium-catalyzed cross-coupling .
Route 2: Tandem Heterocyclization
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Simultaneous formation of both rings using α,β-unsaturated nitriles and hydrazines under microwave irradiation .
Characterization typically employs:
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Mass Spectrometry: Molecular ion peak at m/z 178.19.
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C NMR: Resonances for isoxazole C3 (δ 157.2 ppm) and pyrazole C5 (δ 119.0 ppm) .
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Hazard Statements | H315-H319-H335 | |
| Transport Classification | Non-hazardous |
Future Research Directions
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